2-methoxy-6-{(E)-[2-methyl-2-(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol
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Overview
Description
2-methoxy-6-{(E)-[2-methyl-2-(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol is a complex organic compound that features a benzothiazole ring, nitro groups, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-{(E)-[2-methyl-2-(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol typically involves multi-step reactions. The process may include:
Nitration: Introduction of nitro groups into the benzene ring using nitric acid and sulfuric acid.
Formation of Benzothiazole Ring: Cyclization reactions involving sulfur and nitrogen-containing reagents.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Hydrazinylidene Formation: Reaction of the intermediate with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas and palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of amines.
Substitution: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
2-methoxy-6-{(E)-[2-methyl-2-(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The nitro and methoxy groups play a crucial role in its binding affinity and reactivity. The benzothiazole ring can interact with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-2-methyl-1-nitrobenzene
- 2-methyl-4-nitrophenol
- 4-methyl-2-nitroaniline
Comparison
Compared to these similar compounds, 2-methoxy-6-{(E)-[2-methyl-2-(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol is unique due to the presence of the benzothiazole ring and the specific arrangement of functional groups
Properties
Molecular Formula |
C16H13N5O8S |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-methoxy-6-[(E)-[methyl-(6-nitro-1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C16H13N5O8S/c1-19(17-8-9-5-11(21(25)26)6-13(29-2)15(9)22)16-12-4-3-10(20(23)24)7-14(12)30(27,28)18-16/h3-8,22H,1-2H3/b17-8+ |
InChI Key |
YLTITADVZXTJAB-CAOOACKPSA-N |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])OC)O |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])N=CC3=C(C(=CC(=C3)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
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